molecular formula C15H12F2O2 B7960755 Methyl 2-[4-(3,5-difluorophenyl)phenyl]acetate

Methyl 2-[4-(3,5-difluorophenyl)phenyl]acetate

Cat. No.: B7960755
M. Wt: 262.25 g/mol
InChI Key: RZDZNOWYGIIUIY-UHFFFAOYSA-N
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Description

Methyl 2-[4-(3,5-difluorophenyl)phenyl]acetate is an organic compound with the molecular formula C15H12F2O2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two fluorine atoms at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(3,5-difluorophenyl)phenyl]acetate typically involves the esterification of 2-[4-(3,5-difluorophenyl)phenyl]acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar esterification process, but with optimized conditions for higher yield and purity. This may involve the use of continuous flow reactors and more efficient catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(3,5-difluorophenyl)phenyl]acetate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: 2-[4-(3,5-difluorophenyl)phenyl]acetic acid.

    Reduction: 2-[4-(3,5-difluorophenyl)phenyl]ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[4-(3,5-difluorophenyl)phenyl]acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(3,5-difluorophenyl)phenyl]acetate depends on its specific application. In biological systems, it may act as a substrate for esterases, enzymes that catalyze the hydrolysis of ester bonds. The molecular targets and pathways involved would include the active sites of these enzymes, where the ester bond is cleaved to produce the corresponding acid and alcohol.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3,5-difluorophenyl)acetate
  • Methyl 2-(2,4-difluorophenyl)acetate
  • Methyl 2-(4-fluorophenyl)acetate

Uniqueness

Methyl 2-[4-(3,5-difluorophenyl)phenyl]acetate is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of two fluorine atoms can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.

Properties

IUPAC Name

methyl 2-[4-(3,5-difluorophenyl)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2O2/c1-19-15(18)6-10-2-4-11(5-3-10)12-7-13(16)9-14(17)8-12/h2-5,7-9H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDZNOWYGIIUIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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